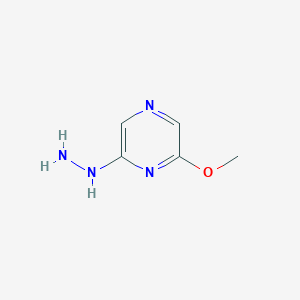

2-Hydrazinyl-6-methoxypyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydrazinyl-6-methoxypyrazine is a compound that can be associated with the class of methoxypyrazines, which are known to form in reactions involving pyrazinones and methylating agents such as fruit pectin and betaine . While the specific compound this compound is not directly mentioned, the related chemistry can be inferred from the synthesis and reactions of similar compounds.

Synthesis Analysis

The synthesis of related hydrazine-containing compounds involves the reaction of various starting materials with hydrazine or its derivatives. For instance, hydrazinolysis of 2-benzoyl-3-oxo-1,4-benzothiazine leads to the formation of hydroxypyrazole derivatives . Similarly, reactions of α-cyano-β-methoxy-β-alkylacrylic esters with hydrazine yield β-hydrazino intermediates, which can cyclize to form 5-aminopyrazole derivatives . These reactions suggest that the synthesis of this compound could potentially involve similar hydrazine-based transformations.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been characterized using various spectroscopic techniques and X-ray diffraction. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles has been determined, revealing the importance of intramolecular hydrogen bonding . Similarly, the structure of a pyridine derivative with a hydrazino group was elucidated by X-ray diffraction, showing the presence of hydrogen bonds in the supramolecular structure .

Chemical Reactions Analysis

The chemical reactivity of hydrazine derivatives can be quite diverse. In the context of corrosion inhibition, hydrazino-methoxy-triazine derivatives have been shown to provide excellent protection for steel in acidic chloride solutions, with the number of hydrazino groups playing a crucial role in the inhibition performance . This suggests that this compound could also exhibit interesting reactivity, potentially as a corrosion inhibitor or in other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be influenced by their molecular structure. For instance, the presence of hydrazino groups and methoxy groups can affect the solubility and the ability to form protective films on surfaces . Spectroscopic studies, including IR, UV-Vis, and NMR, provide insights into the structural features and interactions of these compounds in various environments . The solvent effects on absorption spectra and the non-fluorescent nature of certain pyridine derivatives with hydrazino groups have been investigated, which could be relevant for understanding the properties of this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Analysis

Formation in Food Processing : 2-Hydrazinyl-6-methoxypyrazine, as a part of the methoxypyrazines family, is formed in reactions involving 2(1H)-pyrazinones with natural methylating agents like fruit pectin and betaine. This process links to nonenzymic formation in heat-processed foods (Rizzi, 1990).

Analytical Techniques in Winemaking : Methoxypyrazines, including variants like this compound, are quantitatively analyzed in wines using methods like stable isotope dilution gas chromatography-mass spectrometry. Their presence is essential for understanding wine flavors and aromas (Allen, Lacey, & Boyd, 1994).

Corrosion Inhibition in Metals : Derivatives of hydrazino-methoxypyrazines, including those related to this compound, have been found effective as corrosion inhibitors for steel in acidic chloride solutions. This suggests potential industrial applications in protecting metals (El‐Faham et al., 2016).

Biological and Sensory Analysis

Sensory Receptors and Flavor : Specific olfactory receptors for variants of methoxypyrazines, like 2-Isobutyl-3-methoxypyrazine, have been identified. These receptors are involved in odor discrimination, implying a significant role in sensory perception (Pelosi, Baldaccini, & Pisanelli, 1982).

Influence on Wine Aroma : Methoxypyrazines, including related compounds, impart specific herbaceous, green, or vegetal sensory attributes to wines. The biosynthesis of these compounds in grapes and their influence on wine flavors have been extensively studied (Dunlevy et al., 2013).

Occurrence in Vegetables : Studies on raw vegetables have identified the presence of methoxypyrazines, closely related to this compound. Their occurrence in various vegetables contributes significantly to their aroma and flavor profiles (Murray & Whitfield, 1975).

Eigenschaften

IUPAC Name |

(6-methoxypyrazin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-7-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPGXLWZGXIZQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594974 |

Source

|

| Record name | 2-Hydrazinyl-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954227-93-1 |

Source

|

| Record name | 2-Hydrazinyl-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde](/img/structure/B1320611.png)

![Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate](/img/structure/B1320614.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)

![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)

![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)